![molecular formula C15H14N2O3 B6392517 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid CAS No. 1261980-61-3](/img/structure/B6392517.png)
3-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. It is characterized by the presence of a picolinic acid moiety attached to a phenyl ring, which is further substituted with a dimethylaminocarbonyl group. This compound is known for its potential use in organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid typically involves the following steps:
Starting Materials: The synthesis begins with picolinic acid and 3-bromoaniline.
Coupling Reaction: The picolinic acid is coupled with 3-bromoaniline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of Dimethylaminocarbonyl Group: The resulting intermediate is then reacted with dimethylamine and carbonyl chloride to introduce the dimethylaminocarbonyl group.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminocarbonyl group, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
3-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry, which can be used to study metal-ligand interactions.
Medicine: Explored for its potential pharmacological properties, including its role as a precursor in drug development.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or polymers.
作用机制
The mechanism of action of 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid involves its interaction with molecular targets through its functional groups. The picolinic acid moiety can chelate metal ions, influencing various biochemical pathways. The dimethylaminocarbonyl group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.
相似化合物的比较
- 3-(N,N-Dimethylaminocarbonyl)phenylboronic acid
- 6-Amino-3-[3-(N,N-dimethylaminocarbonyl)phenyl]picolinic acid
Comparison:
- 3-(N,N-Dimethylaminocarbonyl)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a picolinic acid moiety. This difference affects its reactivity and applications, particularly in boron chemistry.
- 6-Amino-3-[3-(N,N-dimethylaminocarbonyl)phenyl]picolinic acid: Contains an additional amino group, which can influence its chemical properties and potential applications in coordination chemistry and drug design.
3-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid stands out due to its unique combination of functional groups, making it a versatile compound for various scientific applications.
属性
IUPAC Name |
3-[3-(dimethylcarbamoyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-17(2)14(18)11-6-3-5-10(9-11)12-7-4-8-16-13(12)15(19)20/h3-9H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSWMJBIXWHOAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=C(N=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
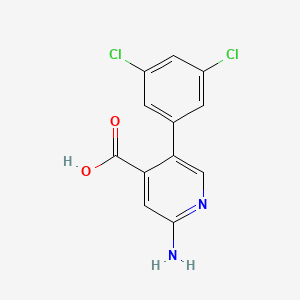
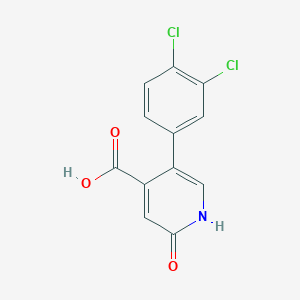
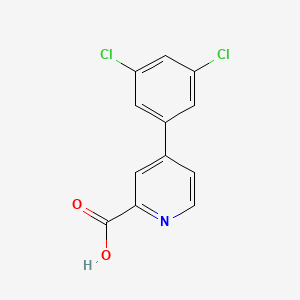
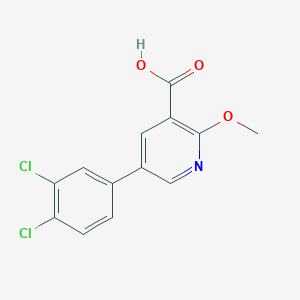
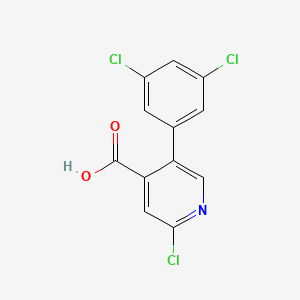
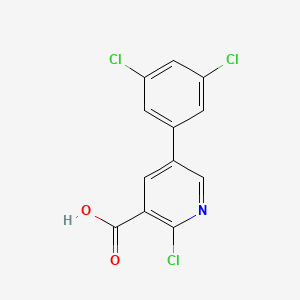
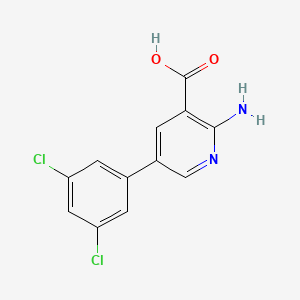
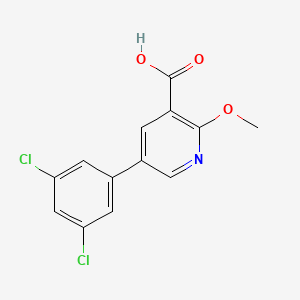
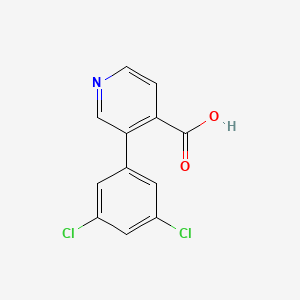
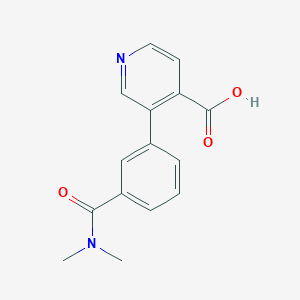
![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid](/img/structure/B6392493.png)

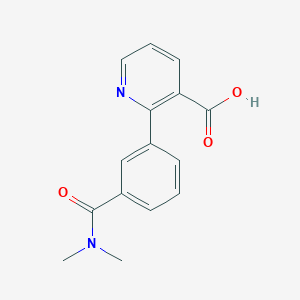
![6-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid](/img/structure/B6392526.png)
